![molecular formula C20H12O3 B12529899 4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde CAS No. 820209-65-2](/img/structure/B12529899.png)
4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their unique structural features and diverse applications in various fields such as chemistry, biology, and materials science. The compound is characterized by a naphthopyran core fused with a benzaldehyde moiety, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde typically involves multicomponent reactions. One efficient method includes the reaction of 2-chlorobenzo[h]quinoline-3-carbaldehyde with 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) and active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. This reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The absence of metal catalysts and the use of easily accessible starting materials make this method suitable for industrial applications. The products can be purified by simple washing with ethanol, ensuring a straightforward workup procedure .
化学反応の分析
Types of Reactions
4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced naphthopyran derivatives.
Substitution: Halogenated naphthopyrans and benzaldehydes.
科学的研究の応用
4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of photochromic materials and dyes.
作用機序
The mechanism of action of 4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as a photoswitch, undergoing ring-opening reactions upon exposure to light, leading to the formation of intensely colored merocyanine dyes. This property is exploited in the design of photochromic materials and smart polymers .
類似化合物との比較
Similar Compounds
2,2-Diphenyl-2H-naphtho[1,2-b]pyran: Another naphthopyran derivative with similar photochromic properties.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: A related compound with different functional groups and applications.
Uniqueness
4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde stands out due to its unique combination of a naphthopyran core and a benzaldehyde moiety, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo photo-induced ring-opening reactions makes it particularly valuable in the development of advanced materials and photochromic applications.
特性
CAS番号 |
820209-65-2 |
|---|---|
分子式 |
C20H12O3 |
分子量 |
300.3 g/mol |
IUPAC名 |
4-(2-oxobenzo[h]chromen-4-yl)benzaldehyde |
InChI |
InChI=1S/C20H12O3/c21-12-13-5-7-15(8-6-13)18-11-19(22)23-20-16-4-2-1-3-14(16)9-10-17(18)20/h1-12H |
InChIキー |
KXUUXCNXCBFSMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3C4=CC=C(C=C4)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


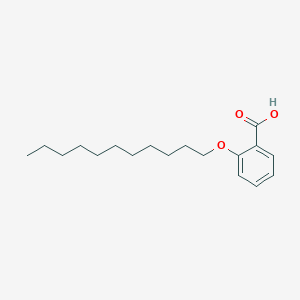
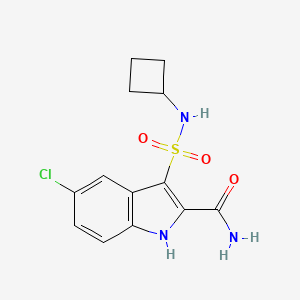
![Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B12529833.png)
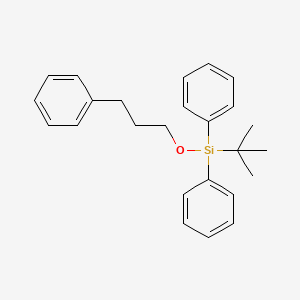
![9-[(4-Ethenylphenyl)methyl]-9H-fluorene](/img/structure/B12529850.png)
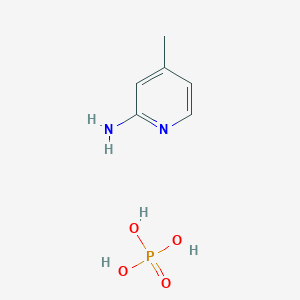
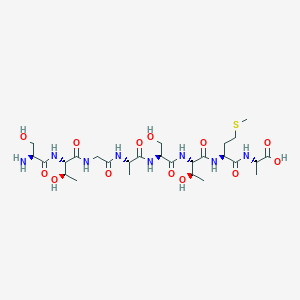
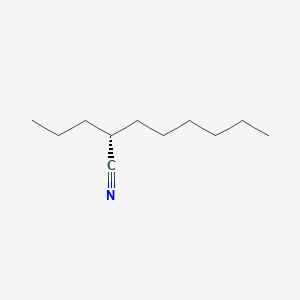
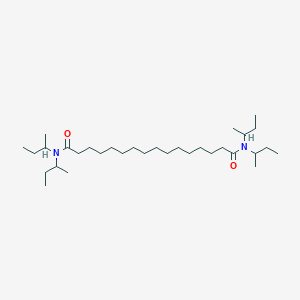
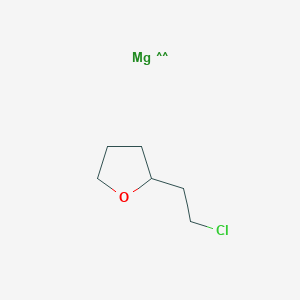
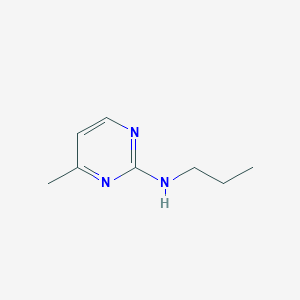
![[(3-Methylcyclobut-1-en-1-yl)methyl]benzene](/img/structure/B12529894.png)
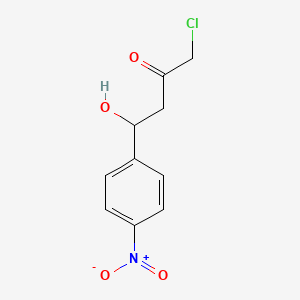
![N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12529902.png)
